molecular formula C20H17ClFN3O3S B2580094 N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899944-67-3

N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2580094
CAS No.: 899944-67-3
M. Wt: 433.88
InChI Key: MXGWMQFMWLILEQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a potent and selective small molecule inhibitor of the Discoidin Domain Receptors, specifically targeting DDR1 and DDR2 tyrosine kinases. These receptors are activated by collagen and play a critical role in cell proliferation, migration, and extracellular matrix remodeling . Its primary research value lies in probing the pathological functions of DDRs in fibrotic diseases , such as lung and liver fibrosis, as well as in cancer progression and metastasis where DDR signaling promotes tumor cell invasion and survival. The compound acts by competitively binding to the ATP-binding site of the kinase domain, effectively blocking receptor autophosphorylation and subsequent downstream signaling cascades. This makes it an essential pharmacological tool for elucidating DDR-mediated mechanisms in vitro and in vivo, and for investigating the therapeutic potential of DDR inhibition in preclinical models of fibrosis and oncology.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-12-3-5-14(10-16(12)22)25-8-7-23-19(20(25)27)29-11-18(26)24-13-4-6-17(28-2)15(21)9-13/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGWMQFMWLILEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features several notable structural elements:

  • Pyrazine Ring : Contributes to its electron-rich nature and potential for enzyme interactions.
  • Thioether Linkage : May enhance solubility and reactivity.
  • Chloro and Methoxy Substituents : These groups can influence biological activity by altering electronic properties.

Structural Formula

The molecular formula of the compound is C20H19ClFN3O2SC_{20}H_{19}ClFN_{3}O_{2}S, with a molecular weight of approximately 397.89 g/mol.

Potential Biological Activities

Research suggests that N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide may exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of halogen and methoxy groups could enhance the compound's ability to interact with microbial targets.
  • Enzyme Inhibition : The pyrazine ring may allow for binding interactions that modulate enzyme activities, particularly those involved in metabolic pathways.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the expected biological activity of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(m-tolyl)acetamideSimple aromatic amineModerate antimicrobialLacks complex heterocycles
N-(4-fluorophenyl)-N'-(3-chlorophenyl)ureaUrea derivativeAnticancer propertiesUrea linkage provides different reactivity
N-(2-hydroxyphenyl)-acetamideHydroxy group presenceAnti-inflammatory activityHydroxyl group increases polarity

The unique arrangement of functional groups in this compound significantly influences its reactivity and potential biological activity compared to these similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazine Core : Starting from appropriate precursors to build the pyrazine structure.
  • Introduction of Thioether Linkage : Utilizing thiol reagents to create the thioether bond.
  • Substitution Reactions : Introducing chloro and methoxy groups through electrophilic aromatic substitution methods.

Case Studies and Research Findings

Despite the lack of extensive literature directly addressing this specific compound, related studies on similar pyrazine derivatives indicate promising results in terms of enzyme inhibition and anticancer activity. For instance, compounds with similar functional groups have been evaluated for their effectiveness against cholinesterases and cyclooxygenases, showing moderate to strong inhibition profiles .

Molecular Docking Studies

Molecular docking studies on structurally similar compounds have revealed potential binding modes with key enzymes involved in metabolic pathways. These studies suggest that modifications in substituent groups can significantly alter binding affinity and specificity, which is crucial for drug design .

Comparison with Similar Compounds

Key Structural Differences

The target compound’s uniqueness lies in its dihydropyrazine core and specific substituents. Below is a comparative analysis with analogs from the evidence:

Compound Name Central Heterocycle Substituents/Functional Groups Key Structural Features Reference
Target Compound 3-oxo-3,4-dihydropyrazine 3-chloro-4-methoxyphenyl, 3-fluoro-4-methylphenyl Thioacetamide linker; halogenated aryl groups -
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine Thiophen-3-yl, cyclobutylamino Chloro and carbamimidoyl groups; thioacetamide
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide 1,2,4-Triazole 5-methyl-4-phenyl Triazole replaces dihydropyrazine; similar linker
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole + Pyrazine 4-ethyl, pyrazin-2-yl Hybrid heterocycles; ethoxy substituent
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone Phenyl, ethoxycarbonyl Quinazolinone core; ester instead of acetamide

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